![molecular formula C22H15F6N5O B2597593 N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide CAS No. 338759-29-8](/img/structure/B2597593.png)
N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide
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Description
Scientific Research Applications
Electrochemical Applications
The study by Laforgue, Addou, & Bélanger (2005) discusses the deposition of organic molecules, such as phenyl groups, on gold surfaces. This process involves the electrochemical reduction of aryldiazonium cations. The modified gold electrodes exhibit varying electrochemical behaviors and hinder the formation of gold oxides in acidic mediums. This application is significant in the field of electrochemistry and materials science.
Antimicrobial Activities
Several studies explore the antimicrobial potential of derivatives of this compound. For example, Gouda, Berghot, Abd El-Ghani, & Khalil (2010) synthesized and evaluated the antimicrobial activities of new thiazole and pyrazole derivatives. Similarly, Darwish, Abdel Fattah, Attaby, & Al-Shayea (2014) focused on creating heterocyclic compounds with sulfamoyl moieties for use as antimicrobial agents. These findings are crucial for developing new pharmaceuticals.
Anti-inflammatory and Anti-cancer Activities
The research by Bhatt, Singh, Kumar, Paliwal, Jangwan, & Singh (2017) synthesized derivatives of phenyl azo-1,2-diazole and tested them for anti-inflammatory and anti-bacterial activities. This study indicates the compound's potential in developing treatments for inflammation and bacterial infections.
Electrophilic Reactions
The study by Huang, Okuyama, Wang, Tokunaga, Li, & Shibata (2016) discussed diazo-triflone, a reagent used for electrophilic trifluoromethylthiolation reactions. It shows a broad application in synthesizing various SCF3 compounds, highlighting its importance in organic synthesis.
Synthesis of Gamma-lactams
The research by Yoon, Nagle, Chen, Gandhi, & Jung (2003) demonstrated the synthesis of gamma-lactams through intramolecular C-H insertion of alpha-diazo-alpha-(phenylsulfonyl)acetamides. This method is significant for synthesizing compounds like the antidepressant agent rolipram.
Colorimetric Estimation
A study by Walker (1954) explored the colorimetric method for estimating acetoacetate. This involves the coupling of aromatic diazo compounds with compounds containing a reactive methylene group.
properties
IUPAC Name |
(2Z)-N-phenyl-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F6N5O/c23-21(24,25)14-6-10-17(11-7-14)30-32-19(20(34)29-16-4-2-1-3-5-16)33-31-18-12-8-15(9-13-18)22(26,27)28/h1-13,30H,(H,29,34)/b32-19-,33-31? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCXEZGKSNVPLS-UGQFQPSBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)N=NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/N=NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F6N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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